![molecular formula C11H15N5 B2687756 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline CAS No. 858483-64-4](/img/structure/B2687756.png)
3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline
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Description
3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTA and is a tetrazole derivative.
Scientific Research Applications
- Biological Activities: 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline exhibits antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Oligonucleotide Synthesis:
Tetrazoles, including 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline, serve as acidic activators in oligonucleotide synthesis. They facilitate efficient coupling reactions during DNA and RNA synthesis .
Energetic Materials:
Research has explored tetrazoles for their potential as high-performance energetic materials. While specific studies on 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline are scarce, related compounds have demonstrated good detonation properties and moderate sensitivities .
Click Chemistry Applications:
Click chemistry, a versatile concept, has been applied in pharmacology and biomedical research. Although not limited to tetrazoles, they play a role in click reactions. However, specific studies on 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline in this context are yet to be extensively explored .
Virtual Screening Platforms:
Tetrazoles, including 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline, serve as platforms for virtual screening in drug discovery. Their diverse chemical space allows researchers to explore potential drug candidates computationally.
properties
IUPAC Name |
3-[1-(2-methylpropyl)tetrazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8(2)7-16-11(13-14-15-16)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJRHOCQXWSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=N1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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